molecular formula C9H7Cl2N3 B12511113 2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine

2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine

Cat. No.: B12511113
M. Wt: 228.07 g/mol
InChI Key: SKVHZLCKLLQSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its two chlorine atoms at positions 2 and 4, and two methyl groups at positions 6 and 7 on the pyrido[2,3-d]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine typically involves the chlorination of a precursor compound. One common method starts with 6,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diol. The reaction involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out under reflux conditions, typically at temperatures around 70°C. The mixture is then cooled, and the product is isolated through filtration and purification processes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are typically substituted derivatives of the original compound, where the chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.

Scientific Research Applications

2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets. In the context of its potential anticancer activity, the compound is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. For example, it may inhibit tyrosine kinases or other protein kinases involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the pyridopyrimidine ring enhances its reactivity and potential for diverse applications in research and industry.

Biological Activity

2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H8Cl2N4
  • Molecular Weight : 243.1 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases.

  • Mechanism : The compound appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions like Alzheimer's disease where oxidative stress plays a significant role .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been identified as an inhibitor of certain kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, enhancing its neuroprotective effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityMechanism
Compound AAntitumorApoptosis induction
Compound BAntimicrobialCell membrane disruption
This compoundAntitumor, Antimicrobial, NeuroprotectiveEnzyme inhibition and receptor interaction

Properties

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

2,4-dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C9H7Cl2N3/c1-4-3-6-7(10)13-9(11)14-8(6)12-5(4)2/h3H,1-2H3

InChI Key

SKVHZLCKLLQSPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1C)N=C(N=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.